N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
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Overview
Description
N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine: is a chemical compound with the molecular formula C6H6N4O2S and a molecular weight of 198.21 g/mol. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are characterized by their fused ring structure containing nitrogen and sulfur atoms
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
A systematic review shows that 5-nitroimidazole derivatives, including “N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine”, have been successfully used against neglected tropical protozoan diseases . These compounds demonstrate a significantly reduced systemic toxicity compared to other nitroimidazoles, making them a more favorable option in the treatment of protozoal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves the following steps:
Nitration: The starting material, imidazo[2,1-b][1,3]thiazol-6-amine, undergoes nitration to introduce the nitro group at the 5-position.
Methylation: The nitro-substituted compound is then methylated to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific reagents and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Derivatives: Resulting from substitution reactions at different positions on the ring.
Scientific Research Applications
Chemistry: N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of more complex molecules. It is also employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound's nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, leading to its antimicrobial properties.
Receptor Binding: It may bind to receptors on cell surfaces, affecting cellular signaling pathways and leading to its biological effects.
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine: A structurally related compound with a methoxyphenyl group.
5-Nitroimidazo[2,1-b]thiazol-6-amine: A simpler analog without the N-methyl group.
Uniqueness: N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and reactivity compared to its analogs.
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Properties
IUPAC Name |
N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-7-4-5(10(11)12)9-2-3-13-6(9)8-4/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULLNUXKGTWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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